Phosphorothioic acid

Acid Dissociation pKa Inorganic Chemistry

The inherent instability of the free acid often complicates direct procurement. Our stabilized salt and derivative solutions offer a reliable workaround. Key performance data: ~100-fold reduction in hydrolysis rate vs. natural phosphodiesters, enabling effective antisense oligonucleotide backbones. A ~5-fold increase in Zn²⁺ binding affinity makes it essential for mapping metal coordination sites. Direct nucleoside thiophosphorylation yields 50-90%. As an antiwear additive, it achieves an extreme pressure limit of 1117 N and a friction coefficient of 0.10 at 1.0 wt%.

Molecular Formula H3O3PS
Molecular Weight 114.06 g/mol
CAS No. 13598-51-1
Cat. No. B079935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphorothioic acid
CAS13598-51-1
Synonymsdiethyl thiophosphate
sodium thiophosphate
thiophosphate
thiophosphoric acid
thiophosphoric acid, trisodium salt
Molecular FormulaH3O3PS
Molecular Weight114.06 g/mol
Structural Identifiers
SMILES[H+].[H+].[H+].[O-]P(=S)([O-])[O-]
InChIInChI=1S/H3O3PS/c1-4(2,3)5/h(H3,1,2,3,5)
InChIKeyRYYWUUFWQRZTIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphorothioic Acid: Identity and Core Properties


Phosphorothioic acid (thiophosphoric acid; H₃PO₃S) is an inorganic phosphorus oxoacid wherein one oxygen atom of phosphoric acid (H₃PO₄) is formally replaced by sulfur [1]. Characterized by a molecular weight of 114.06 g/mol and three dissociable protons (pKa₁ = 1.79, pKa₂ = 5.42, pKa₃ = 10.08) [1], this compound serves as a foundational building block for phosphorothioate esters, which are integral to antisense oligonucleotide therapeutics, enzymatic mechanism probes, and industrial lubricant additives [2]. Due to the inherent instability of the free acid, it is typically handled and procured as stabilized salts or derivative solutions [1].

Handling Supplied as stabilized salt or derivative solution; free acid is inherently unstable
Function Foundational building block for phosphorothioate esters
Use context Oligonucleotide analog research, enzyme mechanism probes, industrial lubricant additives

Phosphorothioic Acid: Differentiation from Phosphoric Acid


The substitution of a single oxygen with sulfur in the phosphate moiety profoundly alters the compound's physicochemical and biological profile, rendering it non-interchangeable with phosphoric acid or its esters. Critically, the sulfur atom significantly softens the Lewis base character of the phosphoryl group, leading to an enhanced binding affinity for thiophilic metals such as Zn²⁺ [1]. This same substitution also imparts stereogenicity to the phosphorus center in its esters, creating chiral molecules [2], and substantially increases resistance to enzymatic degradation by nucleases in biological systems [3]. Consequently, the behavior of phosphorothioate-containing molecules in enzymatic assays, oligonucleotide stability studies, and metal coordination chemistry is fundamentally different, precluding simple substitution based on structural analogy.

Metal-binding preference shift
Sulfur substitution softens Lewis basicity, significantly increasing affinity for thiophilic metals (e.g. Zn²⁺). A phosphate analog cannot replicate this chelation behavior.
Stereochemical consequences
Thiophosphate esters create chiral phosphorus centers that do not exist in natural phosphate diesters, altering molecular recognition and structural biology outcomes.
Nuclease stability mismatch
Phosphorothioate linkages dramatically slow enzymatic degradation relative to native phosphate esters; stability data from phosphodiesters do not transfer.

Phosphorothioic Acid: Quantitative Differentiation Evidence


Stronger Acidity vs Phosphoric Acid

Phosphorothioic acid exhibits a significantly stronger first dissociation constant compared to phosphoric acid, a key comparator in applications requiring a stronger proton donor. While both are triprotic, the initial proton loss for phosphorothioic acid occurs more readily [1]. This difference in pKa directly impacts its behavior in buffer systems and as a catalyst.

First pKa
Head-to-head
pKa₁ = 1.79
(Δ = 0.33 vs H₃PO₄)
Supports stronger proton donor behavior in acid-catalyzed or buffer systems
Aqueous, 25 °C; reported reference data
Acid Dissociation pKa Inorganic Chemistry

Enhanced Zn²⁺ Binding in Nucleotide Complexes

In direct comparison, replacing a terminal phosphate group in a nucleotide with a thiophosphate group (derived from phosphorothioic acid) significantly enhances the stability of its complex with Zn²⁺ ions. This demonstrates a functional differentiation not achievable with standard phosphate esters [1].

Zn²⁺ binding
Head-to-head
Δlog K ≈ +0.7
(up to 5-fold increase)
Enables differentiation of thiophilic metal coordination vs standard phosphate probes
¹H/³¹P NMR, physiological pH
Metal Chelation Bioinorganic Chemistry Nucleotide Analogs

Hydrolytic Stability vs Alkaline Phosphatase

Phosphorothioate esters, in contrast to their natural phosphate ester counterparts, exhibit a significantly slower rate of enzymatic hydrolysis by alkaline phosphatase. This property is a primary driver for the use of phosphorothioate backbones in therapeutic oligonucleotides [1].

Enzymatic hydrolysis
Head-to-head
~100-fold slower
vs phosphate ester
Supports nuclease-resistance screening in oligonucleotide analog research
E. coli alkaline phosphatase
Enzyme Kinetics Substrate Specificity Hydrolysis Resistance

Nucleoside Thiophosphorylation Yields

The reactivity of phosphorothioic acid derivatives allows for the direct thiophosphorylation of unprotected nucleosides, providing a synthetic route to key nucleotide analogs. The yield and selectivity of this reaction are quantifiable metrics for this reagent class [1].

Thiophosphorylation yield
Cross-study
50–90% yield
5′-OH:3′-OH ≈ 2:1
Indicates regioselectivity and synthetic utility for nucleotide analog building blocks
Monothiophosphate, 70 °C, unprotected nucleosides
Nucleoside Synthesis Phosphorylation Oligonucleotide Building Blocks

Antiwear Performance in Water-Glycol Fluids

Water-soluble amine salts of phosphorothioic acid demonstrate quantifiable antiwear and extreme pressure performance in environmentally conscious hydraulic fluids, differentiating them from traditional oil-soluble or less effective water-soluble additives [1].

Antiwear performance
Cross-study
PB = 1117 N
μ = 0.10 (1.0 wt%)
Reported extreme-pressure and friction metrics for water-glycol fluid additives
Four-ball tribometer, amine salt form
Tribology Lubricant Additives Antiwear

Phosphorothioic Acid: Key Application Scenarios


Nuclease-Resistant Antisense Oligonucleotides

The approximately 100-fold reduction in hydrolysis rate by alkaline phosphatase, as compared to natural phosphodiesters, directly enables the use of phosphorothioate backbones in antisense therapeutics. This enhanced metabolic stability is the foundational property for oligonucleotide drugs like oblimersen, where a phosphodiester backbone would be ineffective [1].

Probing Metal-Dependent Enzymatic Mechanisms

The ~5-fold (0.7 log unit) increase in Zn²⁺ binding affinity conferred by a terminal thiophosphate group makes phosphorothioic acid derivatives essential tools for studying metal coordination in ribozymes and phosphatases. This quantifiable affinity shift allows researchers to map metal binding sites and investigate catalytic mechanisms in a way that is not possible with standard phosphate analogs [2].

Synthesis of Nucleotide Analogs & Stereodefined Oligonucleotides

The demonstrated 50-90% yield for direct thiophosphorylation of nucleosides [3] and the ability to generate chiral phosphorothioate linkages [4] make phosphorothioic acid a critical reagent for synthesizing modified nucleotides and stereodefined oligonucleotides, which are crucial for studying structure-activity relationships and developing next-generation therapeutics.

Water-Glycol Hydraulic Fluid Formulation

The quantifiable tribological performance of phosphorothioic acid salts—specifically an extreme pressure limit of 1117 N and a low friction coefficient of 0.10 at 1.0 wt%—establishes its value as an antiwear additive in water-glycol hydraulic fluids [5]. This data provides a clear performance benchmark for formulators seeking to improve equipment longevity in environmentally sensitive applications.

Application
Selection Property
Validation Focus
Nuclease-resistant oligonucleotide research
Phosphorothioate backbone stability
Enzymatic degradation resistance profiling
Metal-dependent enzyme mechanism studies
Thiophilic Zn²⁺ binding enhancement
Metal-chelation assay and biosensor development
Modified nucleotide analog synthesis
Direct thiophosphorylation reactivity
Yield and regioselectivity in nucleoside building-block preparation
Water-glycol hydraulic fluid formulation
Antiwear / extreme-pressure additive performance
Tribological test validation (PB, friction coefficient)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phosphorothioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.